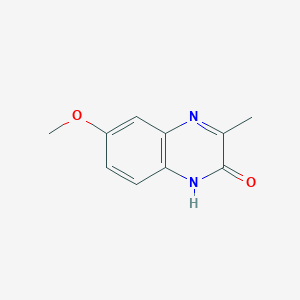

6-Methoxy-3-methylquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYAFSDFNOGZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)OC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470248 | |

| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108833-49-4 | |

| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Activity

Overview of Research Findings:

Recent studies have explored the anticancer properties of 6-Methoxy-3-methylquinoxalin-2(1H)-one derivatives, focusing on their efficacy against various cancer cell lines. For instance, a study synthesized new 3-methylquinoxaline derivatives and evaluated their cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment .

Case Study:

In a notable case, compound 11e , derived from 3-methylquinoxalin-2(1H)-one, was identified as a promising candidate due to its potent VEGFR-2 inhibitory activity. The study involved in vitro analyses that demonstrated its capability to induce apoptosis in cancer cells by influencing key apoptotic markers such as caspase-3 and Bcl-2 .

VEGFR-2 Inhibition

Mechanism of Action:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) plays a crucial role in angiogenesis and tumor growth. Compounds based on this compound have been designed to inhibit this receptor, thereby potentially limiting tumor vascularization and growth .

Research Insights:

A comparative study revealed that the incorporation of electron-donating groups into the quinoxaline structure enhanced its biological activity against VEGFR-2. The structure-activity relationship (SAR) analysis indicated that modifications to the hydrophobic moieties significantly influenced the inhibitory effects of these compounds .

Structure-Activity Relationship (SAR)

Data Table: Structure-Activity Relationship Analysis

| Compound | Substituent Type | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| Compound 11a | Electron-donating | 15.00 | Moderate |

| Compound 11e | Hydrophobic moiety | 10.27 | High |

| Compound 12f | Electron-withdrawing | 20.50 | Low |

This table summarizes the SAR findings where different substituents were analyzed for their impact on the anticancer activity of quinoxaline derivatives .

In Silico Studies

Predictive Modeling:

In addition to experimental evaluations, in silico studies have been conducted to predict the binding affinity and pharmacokinetic properties of synthesized compounds. These studies utilize molecular docking techniques to assess how well these compounds can bind to VEGFR-2, providing insights into their potential effectiveness as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoxalinones are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Position: The methoxy group at position 6 (target compound) vs.

- Functional Groups: Replacement of methoxy with amino (e.g., 3-Amino-6-methylquinoxalin-2(1H)-one) introduces hydrogen-bonding capabilities, which may enhance biological interactions .

- Biological Activity: Hydroxy-substituted derivatives (e.g., 5-Hydroxy-3-methylquinoxalin-2(1H)-one) exhibit antioxidant and anti-inflammatory properties, suggesting that electron-donating groups enhance redox activity .

Crystallographic and Spectroscopic Data

- 1-Ethyl-3-methylquinoxalin-2(1H)-one: Crystallographic studies reveal intramolecular C–H···O hydrogen bonds and π-π stacking interactions stabilizing the structure .

- 3-Methyl-1H-quinoxalin-2-one: NMR data (¹H and ¹³C) and HRMS confirm structure; IR shows characteristic carbonyl stretch at 1659 cm⁻¹ .

Preparation Methods

Key Parameters

-

Light Source : 395 nm LEDs.

-

Reagents : H₂O₂ (1.0 mmol), cyclohexane (methyl source via C–H activation).

-

Solvent : Acetonitrile.

-

Atmosphere : N₂ (prevents oxidation to diones).

Substrate Scope :

The method tolerates diverse N-protecting groups (e.g., methyl, benzyl) and aromatic substituents (e.g., methoxy, halogen). For 6-methoxy derivatives, the reaction proceeds efficiently without competing side reactions, as confirmed by NMR analysis of related compounds.

Advantages :

-

Avoids toxic metal catalysts.

-

Compatible with sensitive functional groups.

Condensation of Substituted o-Phenylenediamines

A foundational route involves condensing 4-methoxy-1,2-diaminobenzene with sodium pyruvate, as reported in anti-cancer drug research. This two-step process first generates 6-methoxyquinoxalin-2(1H)-one, followed by C3 methylation.

Step 1: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

Step 2: Methylation at C3

-

Reagents : P₂S₅ (for thiolation), followed by alkylation with methyl iodide.

-

Solvent : Pyridine (Step 1), DMF (Step 2).

Critical Analysis :

While reliable, this method’s multi-step nature reduces efficiency compared to one-pot strategies. Additionally, P₂S₅ poses handling challenges due to its moisture sensitivity.

Alkylation of Pre-Functionalized Quinoxalinones

The RSC Supporting Information details a modular approach for N- and C-alkylation of quinoxalin-2(1H)-ones. For 6-methoxy-3-methyl derivatives, the sequence involves:

-

Introduction of Methoxy Group :

-

C3 Methylation :

Advantages :

-

High regioselectivity for C3 methylation.

-

Scalable for gram-scale synthesis.

Comparative Analysis of Methods

Q & A

Basic Question: What are the common synthetic routes for preparing 6-methoxy-3-methylquinoxalin-2(1H)-one, and how are reaction conditions optimized?

Methodological Answer:

A typical synthesis involves cyclization of substituted o-phenylenediamine derivatives with α-keto esters or α-halo ketones. For example, 3-methylquinoxalin-2(1H)-one derivatives can be synthesized by reacting 1,2-phenylenediamine with methyl 2-oxopropanoate in THF under reflux (80°C for 2 hours), yielding high purity product after recrystallization . To introduce the methoxy group, selective alkylation or substitution at the quinoxaline ring’s 6-position may require protecting group strategies. Optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitution), base selection (e.g., K₂CO₃ for deprotonation), and temperature control to minimize side reactions .

Basic Question: How is the crystal structure of this compound determined, and which software tools are essential for analysis?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/water mixtures) and mounted on a diffractometer. Data collection parameters (wavelength, temperature) are optimized to reduce noise. For refinement, SHELXL is widely used to model atomic positions, thermal parameters, and hydrogen bonding . Visualization tools like ORTEP-3 or WinGX generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking, C–H···O bonds) . Validation with PLATON ensures structural accuracy by checking for missed symmetry or disorder .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

Discrepancies between NMR (dynamic solution-state data) and XRD (static solid-state data) often arise from conformational flexibility or polymorphism. To resolve these:

- Variable-temperature NMR : Identify rotamers or tautomers by observing signal coalescence at elevated temperatures.

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .

- Powder XRD : Confirm polymorphism by matching experimental patterns with simulated data from single-crystal structures .

For example, intramolecular hydrogen bonds observed in XRD (e.g., C–H···O) may stabilize specific conformers not evident in solution .

Advanced Question: What strategies are employed to design bioactive derivatives of this compound, and how is SAR analyzed?

Methodological Answer:

Derivatization focuses on modifying the quinoxaline core or substituents:

- Electrophilic substitution : Introduce halogens or methoxy groups at reactive positions (e.g., 6- or 7-positions) using directed ortho-metalation .

- Side-chain functionalization : Attach aminoethyl or propenone groups via nucleophilic alkylation or Claisen-Schmidt condensation .

SAR analysis involves:- In vitro assays : Test antioxidant (DPPH radical scavenging) or anti-inflammatory (COX inhibition) activity.

- Computational docking : Map interactions with target proteins (e.g., SIRT1 for anticancer activity) using AutoDock Vina .

- Electronic effects : Correlate Hammett σ values of substituents with bioactivity trends .

Advanced Question: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Crystallization hurdles (e.g., oily residues, low yield) are addressed by:

- Solvent screening : Use binary systems (e.g., DCM/hexane) or antisolvent diffusion (ethanol into DMSO).

- Seeding : Introduce microcrystals from analogous compounds (e.g., 3-methylquinoxalin-2-one) to induce nucleation .

- Temperature gradients : Slow cooling from 50°C to RT reduces disorder.

- Additives : Ionic liquids (e.g., [BMIM]BF₄) can stabilize crystal lattices via charge-assisted H-bonding .

Advanced Question: What mechanistic insights guide the participation of this compound in cycloaddition or ring-opening reactions?

Methodological Answer:

The electron-deficient quinoxaline ring engages in:

- CuAAC reactions : The 2-one moiety acts as a directing group, facilitating triazole formation at the 3-position under Cu(I) catalysis .

- Kostanecki-Robinson reaction : Reacts with acetic anhydride in pyridine to form fused pyranoquinoxalines via enolate intermediates .

Mechanistic studies employ:- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps.

- Hammett plots : Quantify electronic effects of substituents on reaction rates .

Advanced Question: How are computational methods (DFT, MD) applied to predict the reactivity and stability of this compound?

Methodological Answer:

- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using PCM .

- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions (AMBER force field) to assess solubility .

- TD-DFT : Predict UV-Vis spectra (λmax) for comparison with experimental data, validating tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.